molecular formula C10H12O3 B8800275 2-(3-methoxy-5-methylphenyl)acetic acid CAS No. 51028-96-7

2-(3-methoxy-5-methylphenyl)acetic acid

Cat. No.: B8800275
CAS No.: 51028-96-7
M. Wt: 180.20 g/mol
InChI Key: PBXBJFPJMJLSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxy-5-methylphenyl)acetic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group (-OCH₃) attached to the meta position of the tolyl group, which is further connected to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxy-5-methylphenyl)acetic acid typically involves the reaction of 5-methoxy-m-tolyl derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme can be represented as follows:

[ \text{5-Methoxy-m-tolyl derivative} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like sulfuric acid or Lewis acids can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-methoxy-5-methylphenyl)acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: 2-(3-methoxy-5-methylphenyl)acetic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives with potential biological activities.

Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3-methoxy-5-methylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the methoxy group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • ACETIC ACID, 4-METHOXY-m-TOLYL-
  • ACETIC ACID, 3-METHOXY-m-TOLYL-
  • ACETIC ACID, 2-METHOXY-m-TOLYL-

Comparison: 2-(3-methoxy-5-methylphenyl)acetic acid is unique due to the position of the methoxy group on the aromatic ring. This positional difference can significantly impact its chemical reactivity and biological activity. For example, the 5-methoxy derivative may exhibit different steric and electronic effects compared to the 2-, 3-, or 4-methoxy derivatives, leading to variations in their reactivity and interactions with other molecules.

Properties

CAS No.

51028-96-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-methoxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C10H12O3/c1-7-3-8(6-10(11)12)5-9(4-7)13-2/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

PBXBJFPJMJLSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-methoxy-5-methylphenylacetonitrile (9 g; 0.06 mol; from step (ii) above) and KOH (17 g; 0.3 mol) in 150 mL of water:i-PrOH (2:1) was heated while stirring in an autoclave at 120° C. overnight and then at room temperature for 2 days. The reaction mixture was concentrated and extracted with ether. The aqueous phase was acidified and extracted twice with ether. The combined organic layers were washed with water, dried (Na2SO4), and evaporated to a residue which was dissolved in EtOH, treated with activated carbon, filtered, and evaporated to yield the sub-title compound (8.1 g; 80%) as yellow crystals.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of 1-bromomethyl-3-methoxy-5-methyl-benzene (1.66 g, 7.7 mmol) and sodium cyanide (1.89 g, 38.5 mmol) in ethanol (15 mL) and water (5 mL) was warmed to 60° C. for 2 hrs. The reaction mixture was cooled, concentrated in vacuo, diluted with water (100 mL), and extracted with methylene chloride (3×20 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford 1.16 g of a light yellow oil. The crude 1-cyanomethyl-3-methoxy-5-methyl-benzene (1.16 g, 7.1 mmol) and sodium hydroxide (1.44 g, 35.9 mmol) in ethanol (20 mL) and water (10 mL) was refluxed overnight. The reaction mixture was cooled, concentrated in vacuo, diluted with water, and extracted with methylene chloride (3×10 mL). The aqueous layer was acidified to pH 2 with 6N hydrochloric acid and extracted with methylene chloride (3×20 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford 0.86 g (62% for 2 steps) of (3-methoxy-5-methyl-phenyl)-acetic acid as an off white solid. This material was used without further purification: 1H NMR (300 MHz) compatible.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.